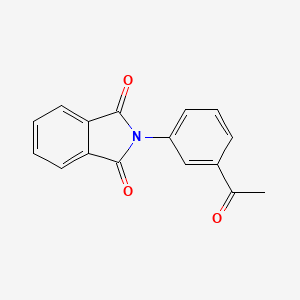

2-(3-Acetylphenyl)isoindole-1,3-dione

Description

Contextualization of the Isoindole-1,3-dione (Phthalimide) Scaffold in Chemical Synthesis and Derivatization

The isoindole-1,3-dione core, commonly known as phthalimide (B116566), is a highly versatile and privileged scaffold in chemistry. nih.govmdpi.com Since its first use in the Gabriel synthesis of primary amines in 1887, the phthalimide moiety has become a fundamental building block in the synthesis of a vast array of organic compounds. rsc.org Its chemical properties, including the acidity of the N-H bond and the stability of the bicyclic ring system, make it an excellent precursor for creating N-substituted derivatives. actascientific.comnih.gov

The synthesis of N-substituted phthalimides is typically straightforward, often involving the condensation of phthalic anhydride (B1165640) with a primary amine under various conditions. tandfonline.combiomedgrid.comontosight.ai Modern synthetic methods have been developed to improve efficiency and yield, including microwave-assisted synthesis and organocatalytic approaches that operate under mild conditions. tandfonline.comresearchgate.netknow-todays-news.com

From a medicinal chemistry perspective, the phthalimide scaffold is of paramount importance. Its hydrophobic nature allows molecules containing it to cross biological membranes, a desirable trait for potential drug candidates. actascientific.comucl.ac.uk The structure itself is a pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. nih.govresearchgate.net Derivatives of phthalimide have been shown to possess a wide spectrum of biological activities. rsc.org This has led to the development of numerous phthalimide-containing drugs, with thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, being notable examples used in treating multiple myeloma. mdpi.commdpi.com

| Biological Activity of Phthalimide Derivatives | References |

|---|---|

| Anti-inflammatory | nih.govbiomedgrid.comucl.ac.uk |

| Anticancer / Antitumor | nih.govrsc.orgactascientific.comnih.gov |

| Antimicrobial (Antibacterial & Antifungal) | nih.govrsc.orgactascientific.combiomedgrid.com |

| Anticonvulsant | mdpi.comrsc.orgbiomedgrid.com |

| Antiviral | nih.govmdpi.comactascientific.com |

| Analgesic | actascientific.combiomedgrid.commdpi.com |

| Acetylcholinesterase (AChE) Inhibition | nih.govnih.govresearchgate.net |

Rationale for Researching N-Substituted Acetylphenyl Isoindole-1,3-dione Derivatives

The rationale for investigating N-substituted acetylphenyl isoindole-1,3-dione derivatives, including the specific 3-acetylphenyl isomer, is twofold, focusing on both synthetic utility and potential biological activity.

Firstly, the acetyl group (–COCH₃) serves as a versatile chemical handle for further molecular elaboration. It is a ketone functional group that can readily participate in a wide range of chemical reactions. For instance, the acetyl group's α-protons can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. A common and significant application is the Claisen-Schmidt condensation, where the acetylphenyl phthalimide reacts with various aldehydes to form chalcones. ekb.eg These chalcone (B49325) derivatives are themselves an important class of bioactive compounds, and this synthetic pathway allows for the creation of a diverse library of complex molecules from a single intermediate.

Secondly, the introduction of the acetylphenyl group directly influences the electronic and steric properties of the phthalimide scaffold, which can modulate its biological activity. The position of the acetyl group on the phenyl ring (ortho, meta, or para) is crucial. In the case of 2-(3-acetylphenyl)isoindole-1,3-dione, the meta-substitution pattern dictates the spatial arrangement and electronic distribution of the molecule, which in turn affects how it interacts with biological targets like enzymes or receptors. nih.gov Research into different isomers helps in understanding the structure-activity relationship (SAR), providing insights into how molecular shape and functionality correlate with biological outcomes. mdpi.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily driven by its potential as a key building block for the synthesis of novel, biologically active compounds. The main objectives of such research can be summarized as follows:

Synthesis and Characterization: The initial objective is the efficient synthesis and complete characterization of the title compound. This typically involves reacting phthalic anhydride with 3-aminoacetophenone and confirming the resulting structure using modern spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry. acgpubs.org

Intermediate for Derivatization: A core objective is to utilize this compound as a platform for creating new series of chemical compounds. As mentioned, a primary route is the synthesis of chalcones, which can then be further cyclized to form various heterocyclic systems like oxazines. This expands the chemical space available for biological screening.

Biological Evaluation: A significant goal is to screen the synthesized derivatives for a range of biological activities. Based on the known properties of the phthalimide scaffold, these evaluations often target anti-inflammatory, antimicrobial, antitubercular, and anticancer effects. nih.gov New derivatives are tested in vitro to determine their efficacy and potency, often against specific enzymes or cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological activities, researchers aim to establish a clear SAR. This involves systematically modifying different parts of the molecule—for example, by using different aldehydes in the chalcone synthesis—and observing how these changes impact biological potency. These studies are crucial for the rational design of more effective therapeutic agents. mdpi.com

| Property | Information for this compound |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₃ |

| IUPAC Name | This compound |

| Synonym | 2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione |

| Core Scaffold | Isoindole-1,3-dione (Phthalimide) |

| Key Functional Groups | Imide, Ketone (Acetyl), Aromatic Rings |

| Primary Synthetic Route | Condensation of Phthalic Anhydride and 3-Aminoacetophenone. |

| Primary Research Role | Synthetic intermediate for creating more complex molecules (e.g., chalcones). |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWUJYKNZKVPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363326 | |

| Record name | 7T-0093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72801-61-7 | |

| Record name | 7T-0093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Acetylphenyl Isoindole 1,3 Dione

Strategic Retrosynthesis of the 2-(3-Acetylphenyl)isoindole-1,3-dione Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. The core structure of this compound features a robust isoindole-1,3-dione (phthalimide) ring N-substituted with a 3-acetylphenyl group.

The most logical and common disconnection point is the imide carbon-nitrogen (C-N) bond. This bond is typically formed in the final stages of the synthesis. Cleaving this bond reveals two primary synthons: a phthaloyl cation equivalent and a 3-acetylphenyl anion equivalent. These correspond to the practical starting materials: phthalic anhydride (B1165640) and 3-aminoacetophenone. This approach is the most direct and widely employed strategy for constructing N-aryl phthalimides.

Retrosynthetic Disconnection:

Figure 1: Retrosynthetic analysis of this compound, showing the key C-N bond disconnection leading to phthalic anhydride and 3-aminoacetophenone.

This retrosynthetic pathway is favored due to the commercial availability and stability of both phthalic anhydride and various substituted anilines, including 3-aminoacetophenone.

Classical and Modern Synthetic Routes to N-Aryl Phthalimides

The formation of the N-aryl phthalimide (B116566) linkage can be achieved through several methods, ranging from classical condensation reactions to modern catalytic approaches.

The most traditional and straightforward method for synthesizing N-aryl phthalimides is the direct condensation of phthalic anhydride with a primary arylamine. nih.gov This reaction is a two-step process that proceeds through an intermediate phthalamic acid.

First, the amino group of 3-aminoacetophenone performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, leading to the ring-opening of the anhydride and the formation of the N-(3-acetylphenyl)phthalamic acid intermediate. In the second step, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring of this compound.

This condensation is typically carried out by heating the reactants in a suitable solvent, commonly glacial acetic acid, which acts as both a solvent and a catalyst for the dehydration step. mdpi.com Yields for this type of reaction are generally high. For the synthesis of a related compound, 2-(4-acetylphenyl)isoindoline-1,3-dione, refluxing in glacial acetic acid for 30 minutes resulted in an 86% yield. ajrconline.org

Solvent-free methods have also been developed, often utilizing microwave irradiation to accelerate the reaction. tandfonline.comtandfonline.com A mixture of phthalic anhydride and an aromatic amine can be irradiated in a microwave oven for a few minutes to produce N-aryl phthalimides in excellent yields (91-95%). tandfonline.comtandfonline.com

One prominent approach is the copper-catalyzed N-arylation of phthalimide, a variation of the Ullmann condensation. In this method, phthalimide (or its potassium salt) is coupled with an aryl halide, such as 3-bromoacetophenone or 3-iodoacetophenone, in the presence of a copper catalyst. rsc.org Microwave irradiation has been shown to enhance these reactions, allowing for shorter reaction times and often proceeding in aqueous media or even under solvent-free conditions. rsc.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for N-arylation, although they are more commonly applied to amides and other nitrogen nucleophiles. More recently, organocatalytic routes have been explored. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions, demonstrating the potential for asymmetric synthesis in this class of compounds. nih.govchemrxiv.orgchemrxiv.org

Optimization of Reaction Parameters and Yields for the Synthesis of this compound

The efficiency of the synthesis of this compound via the classical condensation route is influenced by several parameters, including solvent, temperature, reaction time, and the use of catalysts.

Solvent: Glacial acetic acid is a highly effective solvent as it facilitates the dehydration of the phthalamic acid intermediate. Other high-boiling point polar aprotic solvents like dimethylformamide (DMF) can also be used.

Temperature: The reaction typically requires elevated temperatures (reflux) to drive the dehydration and cyclization of the intermediate.

Reaction Time: Conventional heating methods may require several hours of reflux. However, microwave-assisted synthesis can dramatically reduce the reaction time to as little as 2-10 minutes, often with improved yields. tandfonline.comtandfonline.com

Catalysis: While the reaction can proceed without a catalyst, particularly in acetic acid, the use of mild acid or base catalysts can be beneficial. Mandelic acid has been reported as a low-cost, naturally occurring catalyst for the synthesis of N-aryl phthalimides in aqueous ethanol, offering excellent yields and avoiding the need for chromatographic purification. benthamdirect.com

The table below summarizes typical conditions and outcomes for the synthesis of N-aryl phthalimides, which are applicable to the target compound.

| Method | Reactants | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Classical Condensation | Phthalic Anhydride + Aromatic Amine | Glacial Acetic Acid | Reflux, 3-4 h | High | |

| Microwave-Assisted | Phthalic Anhydride + Aromatic Amine | Solvent-free | Microwave, 2-10 min | 91-95% | tandfonline.comtandfonline.com |

| Organocatalysis | Phthalic Anhydride + Aniline | Mandelic Acid (20 mol%) in aq. Ethanol | Reflux, 1 h | 83% (gram-scale) | benthamdirect.com |

Synthesis and Characterization of Key Precursors and Intermediates

The primary precursors for the synthesis of this compound are phthalic anhydride and 3-aminoacetophenone.

Phthalic Anhydride: This is a major industrial chemical produced on a large scale. The primary manufacturing process involves the catalytic vapor-phase oxidation of o-xylene. wikipedia.org It is a white solid with a melting point of approximately 131°C. wikipedia.org Its structure is characterized by strong carbonyl absorption bands in its IR spectrum.

3-Aminoacetophenone: This precursor is typically synthesized by the reduction of 3-nitroacetophenone. patsnap.com The nitration of acetophenone (B1666503) produces a mixture of isomers, with the meta-isomer (3-nitroacetophenone) being a significant product. researchgate.net Subsequent reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in acidic medium. patsnap.com 3-Aminoacetophenone is a crystalline solid with a melting point between 94-98°C.

The intermediate in the condensation reaction is N-(3-acetylphenyl)phthalamic acid . This species is formed by the initial nucleophilic attack of the amine on the anhydride. It is generally not isolated but is formed in situ and cyclized directly to the final imide product upon heating. Its formation can be confirmed spectroscopically by the presence of both amide and carboxylic acid functionalities.

Exploration of Stereochemical and Regiochemical Aspects in Related N-Substituted Isoindole-1,3-dione Syntheses

While this compound is an achiral molecule with unambiguous regiochemistry, the synthesis of related N-substituted isoindole-1,3-diones can involve significant stereochemical and regiochemical challenges.

Regiochemistry: Regiochemical issues arise when an unsymmetrically substituted phthalic anhydride is used as a starting material. For example, the reaction of 3-substituted phthalic anhydrides with a nucleophile can lead to two different regioisomeric products, depending on which of the two non-equivalent carbonyl groups is attacked. acs.org The outcome is often controlled by a combination of steric and electronic factors of both the substituent on the anhydride ring and the incoming nucleophile. For instance, the synthesis of 2-(4-acetyl-phenyl)-4-nitro-isoindole-1,3-dione is achieved by the fusion of 3-nitrophthalic anhydride with p-aminoacetophenone. ekb.egekb.eg

Stereochemistry: Stereochemical considerations become important when chiral starting materials are used or when the reaction creates new stereocenters. The synthesis of axially chiral (atropisomeric) N-aryl phthalimides has been achieved using N-heterocyclic carbene (NHC) catalysis, where the restricted rotation around the N-aryl bond leads to stable, non-interconverting enantiomers. chemrxiv.orgchemrxiv.org Furthermore, reactions on the isoindole core itself, such as epoxidation or dihydroxylation of tetrahydroisoindole-1,3-dione derivatives, can proceed with high regio- and stereoselectivity, leading to complex poly-substituted structures. researchgate.netresearchgate.netresearchgate.net

These studies highlight the versatility of the isoindole-1,3-dione scaffold and the chemical principles that govern the synthesis of its diverse and structurally complex derivatives.

Advanced Spectroscopic and Crystallographic Elucidation of 2 3 Acetylphenyl Isoindole 1,3 Dione Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the primary method for confirming the molecular structure of 2-(3-acetylphenyl)isoindole-1,3-dione in solution.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Proton and Carbon Connectivity

To fully assign the proton (¹H) and carbon (¹³C) signals, a suite of 2D NMR experiments would be necessary.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on both the phthalimide (B116566) and the 3-acetylphenyl rings, as well as a characteristic singlet for the methyl protons of the acetyl group.

¹³C NMR: The carbon spectrum would reveal signals for the two types of carbonyl carbons (imide and ketone), as well as for the aromatic carbons.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, helping to identify adjacent protons within the phenyl and phthalimide rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the phthalimide ring, the nitrogen atom, and the 3-acetylphenyl ring. For example, correlations would be expected between the protons on the phenyl ring and the imide carbonyl carbons.

A hypothetical data table for predicted NMR shifts would be speculative and is therefore omitted.

Solid-State NMR for Crystalline Form Characterization

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline powder form. This technique provides information about the local environment of atoms within the crystal lattice, which can differ from the solution state. It would be particularly useful for identifying the presence of different polymorphs (different crystalline forms) by detecting variations in chemical shifts and relaxation times.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This requires growing a suitable single crystal of the compound.

Molecular Conformation, Bond Metrics, and Torsional Angles

Analysis of the diffraction data would yield the exact coordinates of each atom in the crystal's unit cell. From this, precise measurements could be presented in data tables.

Bond Lengths and Angles: Key metrics such as the C=O, C-N, and C-C bond lengths and angles within the imide and acetyl groups would be determined.

Torsional Angles: The analysis would reveal the rotational orientation of the 3-acetylphenyl ring relative to the plane of the isoindole-1,3-dione moiety, a key conformational feature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the key functional groups.

C=O Stretching: Strong bands typically appear in the region of 1680-1780 cm⁻¹. Distinct vibrations would be expected for the acetyl ketone carbonyl and the symmetric and asymmetric stretching of the imide carbonyl groups.

C-N Stretching: Vibrations associated with the imide C-N bonds would also be present.

Aromatic C-H and C=C Stretching: Bands corresponding to the vibrations of the two aromatic rings would be observed.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. Non-polar bonds often give strong Raman signals, so it would be useful for analyzing the C=C bonds of the aromatic rings.

Without published experimental spectra, a data table of vibrational frequencies cannot be accurately generated.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, HRMS provides an exact mass that corresponds to its molecular formula, C₁₆H₁₁NO₃. The calculated exact mass for the protonated molecule [M+H]⁺ is 266.0817, derived from the monoisotopic masses of its constituent atoms. Experimental determination via HRMS, often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, verifies this value with high accuracy, typically within a few parts per million (ppm), thus confirming the compound's identity. nih.govnih.gov

Beyond precise mass determination, tandem mass spectrometry (MS/MS) experiments within an HRMS framework are used to investigate the fragmentation pathways of the parent ion. This analysis provides valuable structural information. The fragmentation of N-substituted phthalimide derivatives often follows predictable patterns influenced by the core structure and the nature of the substituent. researchgate.netxml-journal.net

For this compound, the fragmentation is initiated by the ionization of the molecule, typically forming the [M+H]⁺ ion in positive electrospray ionization (ESI) mode. The subsequent fragmentation cascade, induced by collision-induced dissociation (CID), reveals characteristic cleavages. Key fragmentation pathways for N-substituted phthalimides include the loss of carbon monoxide (CO) molecules from the phthalimide core. xml-journal.net The bond between the phenyl ring and the nitrogen of the imide is also a potential cleavage site.

Specific fragmentation for the this compound [M+H]⁺ ion is expected to involve:

Loss of the acetyl group radical (•COCH₃): Cleavage of the bond between the phenyl ring and the acetyl carbonyl group.

Formation of the phthalimide cation: Cleavage of the N-aryl bond.

Sequential loss of CO: The phthalimide ring can undergo characteristic losses of CO molecules. xml-journal.net

These fragmentation patterns allow for the detailed structural confirmation of the molecule and its various substructures.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₃ |

| Calculated Exact Mass [M] | 265.0739 Da |

| Calculated m/z [M+H]⁺ | 266.0817 |

| Instrumentation | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for π-System Characterization and Electronic Transitions

Electronic spectroscopy provides significant insight into the nature of the conjugated π-system within a molecule. The structure of this compound contains two main chromophores: the phthalimide moiety and the acetylphenyl group. The delocalized π-electrons across these systems are responsible for the molecule's characteristic absorption and emission properties. acgpubs.org

UV-Visible Absorption Spectroscopy:

The UV-Vis absorption spectrum of N-aryl phthalimides is typically characterized by multiple absorption bands in the ultraviolet region, arising from various electronic transitions. acgpubs.org The primary transitions observed are π→π* and n→π*. libretexts.orglibretexts.org

π→π Transitions:* These are high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, these transitions are associated with the extensive conjugated system of the phthalimide and phenyl rings. They typically appear as strong absorption bands at shorter wavelengths. acgpubs.org

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carbonyl groups, to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. libretexts.org

For N-substituted isoindole-1,3-diones, absorption peaks are often dominant in the near-UV region. acgpubs.org The presence of the acetyl group on the phenyl ring can modulate the electronic properties and slightly shift the absorption maxima compared to an unsubstituted N-phenylphthalimide.

Fluorescence Spectroscopy:

Fluorescence, or the emission of light from a molecule after electronic excitation, provides further information about the excited states. N-substituted phthalimides are known to exhibit fluorescence, although the intensity can vary. researchgate.net The emission typically results from the decay of an electron from the lowest excited singlet state (S₁) to the ground state (S₀).

For some N-aryl phthalimides, it has been suggested that fluorescence occurs from the second excited singlet state (a π,π* state), while the lowest energy singlet state (an n,π* state) is non-fluorescent. researchgate.net The efficiency of fluorescence (quantum yield) is sensitive to the molecular structure and the solvent environment. The acetyl substituent may influence the fluorescence properties through its electronic effects on the π-system.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Region/Transition Type | Structural Origin |

|---|---|---|---|

| UV-Vis Absorption | λmax 1 | Strong absorption (π→π) | Delocalized π-system of phthalimide and phenyl rings |

| λmax 2 | Weak absorption (n→π) | Carbonyl group lone pair electrons | |

| Fluorescence Emission | λemission | Emission from S₁ (π,π) → S₀ | Relaxation from the lowest excited π,π singlet state |

Reactivity Profiles and Mechanistic Investigations of 2 3 Acetylphenyl Isoindole 1,3 Dione

Reactivity of the Isoindole-1,3-dione Ring System

The isoindole-1,3-dione moiety, commonly known as a phthalimide (B116566) ring, is characterized by a five-membered ring containing two carbonyl groups attached to a nitrogen atom, which is fused to a benzene (B151609) ring. The electron-withdrawing nature of the carbonyl groups significantly influences the reactivity of both the imide function and the fused aromatic ring.

The carbonyl carbons of the phthalimide ring are electrophilic and susceptible to attack by strong nucleophiles. This reaction typically leads to the cleavage of one of the amide C-N bonds and the opening of the five-membered ring. This reactivity is famously exploited in the deprotection step of the Gabriel synthesis of primary amines. Strong nucleophiles such as hydrazine (B178648) or aqueous base can effectively open the imide ring.

The mechanism involves the initial nucleophilic addition to one of the carbonyl carbons, forming a tetrahedral intermediate. mdpi.com Subsequent collapse of this intermediate, often facilitated by proton transfer, results in the cleavage of the C-N bond. For instance, reaction with hydrazine hydrate (B1144303) proceeds via ring opening to form an intermediate phthalamide (B166641) derivative, which then cyclizes to the highly stable phthalhydrazide, releasing the primary amine. researchgate.net

| Nucleophile | Conditions | Product Type | Notes |

|---|---|---|---|

| Hydrazine (N₂H₄) | Reflux in Ethanol | Ring-opened intermediate, leading to Phthalhydrazide + Primary Amine | Standard condition for Gabriel amine synthesis deprotection. |

| Hydroxide (B78521) (e.g., NaOH) | Aqueous, Heat | Phthalamic acid salt | Initial ring-opening product from basic hydrolysis. |

| Sodium Borohydride (B1222165) (NaBH₄) | Alcoholic solvent | Hydroxylactams | Reduction of one carbonyl group can occur under specific conditions. organic-chemistry.org |

The benzene ring of the phthalimide core is strongly deactivated towards electrophilic aromatic substitution. The two adjacent carbonyl groups exert a powerful electron-withdrawing effect through resonance and induction, reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles.

Consequently, electrophilic substitution reactions such as nitration, halogenation, or sulfonation require harsh conditions to proceed. rushim.ru When substitution does occur, the imide group acts as a meta-director, guiding the incoming electrophile to the 4- and 5-positions of the phthalimide ring. For example, the nitration of N-substituted phthalimides with a mixture of nitric acid and sulfuric acid yields the corresponding 4-nitro derivatives. nih.govgoogle.com

| Reaction | Reagents | Typical Conditions | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Elevated temperature | 2-(3-Acetylphenyl)-4-nitroisoindole-1,3-dione |

| Bromination | Br₂ / FeBr₃ | Harsh conditions | 2-(3-Acetylphenyl)-4-bromoisoindole-1,3-dione |

| Sulfonation | Fuming H₂SO₄ | High temperature | 2-(3-Acetylphenyl)-1,3-dioxoisoindoline-5-sulfonic acid |

Chemical Transformations Involving the Acetylphenyl Substituent

The acetyl group on the N-phenyl ring provides a second site of reactivity, behaving as a typical aryl methyl ketone. This functionality allows for a range of transformations independent of the phthalimide core.

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes nucleophilic addition reactions. pressbooks.pub Strong nucleophiles, such as hydride reagents or organometallics, attack the carbonyl carbon to form a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields a secondary alcohol.

For example, reduction with sodium borohydride (NaBH₄) in an alcoholic solvent selectively reduces the ketone to a secondary alcohol without affecting the more resilient imide carbonyls of the phthalimide ring under standard conditions. masterorganicchemistry.comyoutube.com

The acetyl group is susceptible to both oxidation and reduction. As mentioned, reduction of the ketone to a secondary alcohol is readily achieved with hydride reagents. youtube.com

Conversely, the methyl ketone can be oxidized to a carboxylic acid via the haloform reaction. wikipedia.orgbyjus.com Treatment with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) results in the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon. youtube.com This leads to the cleavage of the carbon-carbon bond, yielding the corresponding carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). nih.goviitk.ac.in Oxidation can also be achieved using other oxidizing agents like sodium hypochlorite. organic-chemistry.org

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, then H₃O⁺ | Secondary Alcohol |

| Oxidation (Haloform) | 1. Br₂, NaOH 2. H₃O⁺ | Carboxylic Acid |

| Oxidation | NaOCl | Carboxylic Acid |

The α-hydrogens of the acetyl group's methyl moiety are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various condensation reactions. The most notable is the Claisen-Schmidt condensation, a crossed aldol (B89426) reaction between the methyl ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

Under basic conditions (e.g., NaOH or KOH in ethanol), the enolate of 2-(3-acetylphenyl)isoindole-1,3-dione attacks the carbonyl carbon of an aromatic aldehyde. nih.govnih.gov The resulting aldol adduct readily dehydrates to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ekb.egresearchgate.netekb.eg This reaction provides a versatile route to a wide range of chalcone derivatives by varying the substituted aromatic aldehyde. While much of the published research utilizes the isomeric 2-(4-acetylphenyl)isoindole-1,3-dione, the reactivity of the 3-acetyl isomer is expected to be analogous. rasayanjournal.co.inresearchgate.net

| Aldehyde Reactant | Conditions | Resulting Chalcone Structure |

|---|---|---|

| Benzaldehyde | NaOH, Ethanol, rt | (E)-2-(3-(3-phenylacryloyl)phenyl)isoindole-1,3-dione |

| 4-Chlorobenzaldehyde | NaOH, Ethanol, rt | (E)-2-(3-(3-(4-chlorophenyl)acryloyl)phenyl)isoindole-1,3-dione |

| 4-Methoxybenzaldehyde | NaOH, Ethanol, rt | (E)-2-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)isoindole-1,3-dione |

| Furfural | NaOH, Ethanol, rt | (E)-2-(3-(3-(furan-2-yl)acryloyl)phenyl)isoindole-1,3-dione |

Photochemical Reactivity and Degradation Pathways of this compound

The photochemical behavior of N-substituted phthalimides is characterized by a variety of reactions stemming from their electronically excited states. The primary photochemical processes include photoinduced electron transfer (PET), hydrogen abstraction, and cycloaddition reactions. The presence of the acetyl group on the phenyl ring of this compound can influence these pathways.

Upon absorption of UV radiation, N-aryl phthalimides can be promoted to singlet and triplet excited states. Photoreactions of phthalimide derivatives are diverse and can be tuned by the selection of reaction partners. For instance, electron-rich species tend to favor single electron transfer (SET) processes, while electron-deficient substrates are more likely to undergo cycloaddition or hydrogen abstraction. um.edu.my

The degradation of N-phenylphthalimide, a model compound, upon photolysis in the presence of air has been shown to yield phthalic anhydride (B1165640) as a major product, along with smaller amounts of phthalimide and nitrobenzene. This suggests that the phthalimide ring is susceptible to photo-oxidative degradation. The degradation likely proceeds through the formation of reactive oxygen species and radical intermediates.

A plausible degradation pathway for this compound under photolytic conditions could involve the following steps:

Excitation of the phthalimide chromophore.

Intersystem crossing to the triplet state.

Hydrogen abstraction from the solvent or other molecules, or single electron transfer.

Subsequent reactions of the resulting radical ions or radicals, leading to the cleavage of the imide ring and formation of degradation products.

Table 1: Potential Photodegradation Products of N-Aryl Phthalimides

| Precursor Compound | Potential Degradation Products | Reaction Type | Reference |

| N-Phenylphthalimide | Phthalic anhydride, Phthalimide, Nitrobenzene | Photo-oxidation | rsc.org |

| N-Adamantylphthalimides with carboxylic groups | Decarboxylation products | Photoinduced Electron Transfer | researchgate.net |

This table presents potential degradation products based on studies of related N-aryl phthalimides. Specific product distribution for this compound would require experimental verification.

Thermal Stability and Decomposition Characteristics

The thermal decomposition of aromatic polyimides typically occurs in multiple stages. For instance, the decomposition of a polyimide in an inert atmosphere has been observed to proceed in three endothermic steps, while in an oxygen atmosphere, it involves a two-step process with the second step being a strong exothermic peak. mdpi.com The decomposition of N,N-dialkoxyamides, which also contain an amide linkage, proceeds via homolysis to form radical intermediates. rsc.org

For N-phenylphthalimide, a model compound, decomposition in a vacuum has been shown to involve the rupture of the benzophenone (B1666685) carbonyl bond and the imide bond, leading to the evolution of CO and CO2. capes.gov.br The melting point of a compound can also be an indicator of its thermal stability. The melting point of the related compound 2-(4-acetylphenyl)isoindole-1,3-dione has been reported to be in the range of 245-248 °C.

Table 2: Thermal Decomposition Data for Related Aromatic Imide Structures

| Compound/Material | Decomposition Temperature (Td) | Atmosphere | Key Observations | Reference |

| Polyimide | 538 °C (onset in N2), 568 °C (onset in O2) | N2, O2 | Three-step decomposition in N2, two-step in O2. mdpi.com | |

| Nitrogen-Rich Heterocyclic Esters | Stable up to 250 °C | Inert and Oxidizing | Decomposition proceeds via a radical mechanism. mdpi.com | |

| N,N-dimethoxy-4-substituted benzamides | Studied at 155 °C | Mesitylene | First-order kinetics, homolysis to radical intermediates. rsc.org |

This table provides thermal decomposition data for materials with structural similarities to this compound to infer its potential thermal behavior.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic and thermodynamic studies provide crucial information about the mechanisms and energetics of chemical reactions. For N-substituted phthalimides, hydrolysis is a common reaction that has been kinetically investigated.

The hydrolysis of N-arylphthalimides can be catalyzed by both acids and bases. um.edu.myresearchgate.net The reaction mechanism typically involves the nucleophilic attack of a water molecule or a hydroxide ion on one of the carbonyl carbons of the phthalimide ring, followed by ring-opening.

A computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid suggests a two-step addition-elimination mechanism. mdpi.com The first step is the formation of a tetrahedral intermediate, and the second, rate-determining step is the dehydration of this intermediate. mdpi.com This provides a model for understanding the reverse reaction, the hydrolysis of the phthalimide.

Kinetic studies on the hydrolysis of various N-arylphthalimides have determined pseudo-first-order rate constants under different conditions. For example, the hydrolysis of N-(2'-methoxyphenyl)phthalimide in the presence of hydrochloric acid has been studied, and the rate constants for the acid-independent and acid-dependent pathways have been determined. um.edu.my

Table 3: Kinetic Data for the Hydrolysis of N-Arylphthalimides

| Compound | Conditions | Rate Constant (k) | Reference |

| N-(2'-methoxyphenyl)phthalimide | 35 °C, varying [HCl] | k0 = 6.74 x 10-7 s-1, kH = 5.47 x 10-6 M-1s-1 | um.edu.my |

| N-(4'-methoxyphenyl)phthalimide | 35 °C, varying [HCl] | k0 = 12.2 x 10-7 s-1, kH = 4.61 x 10-6 M-1s-1 | um.edu.my |

| N-(o-aminophenyl)phthalimide | Alkaline conditions with CTABr | Follows a relationship dependent on salt and surfactant concentration. | researchgate.net |

This table presents kinetic data for the hydrolysis of related N-arylphthalimides, which can be used to estimate the reactivity of this compound under similar conditions.

Theoretical and Computational Chemistry Studies of 2 3 Acetylphenyl Isoindole 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is widely used to predict molecular geometries, electronic properties, and other chemical characteristics with a favorable balance between computational cost and accuracy.

Optimized Geometries and Conformational Energy Landscapes

The geometric optimization of a molecule seeks to find the arrangement of its atoms in space that corresponds to the lowest energy, known as the equilibrium geometry. For N-aryl substituted isoindole-1,3-diones, a key geometric parameter is the dihedral angle between the plane of the isoindole-1,3-dione ring system and the plane of the N-substituted phenyl ring.

In computational studies of the analog compound N-phenylphthalimide, it has been shown that the molecule is not perfectly planar. The planes of the phthalimide (B116566) and phenyl rings are twisted with respect to each other. Ab initio calculations at the MP2 level of theory have determined this dihedral angle to be 45°. mdpi.com This non-planar conformation arises from the need to balance two opposing factors: the steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens of the phthalimide group, and the electronic stabilization gained from π-conjugation between the two aromatic systems, which would favor planarity. The resulting twisted conformation represents the minimum energy state, providing the molecule with its characteristic three-dimensional structure.

While a detailed table of optimized bond lengths and angles for 2-(3-Acetylphenyl)isoindole-1,3-dione is not available, DFT calculations on similar aromatic heterocyclic compounds provide expected ranges. For instance, in related structures, C-C bonds within the aromatic rings are typically in the range of 1.38-1.40 Å, C=O double bonds are around 1.21-1.23 Å, and C-N bonds of the imide group are approximately 1.40-1.45 Å. The acetyl group would introduce typical C-C single bond (~1.51 Å) and C=O double bond (~1.22 Å) lengths.

Table 1: Representative Geometric Parameters for N-Aryl Isoindoledione Structures

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 Å | Carbon-carbon bond length in the phenyl and phthalimide rings. |

| C=O (imide) | 1.21 - 1.23 Å | Carbon-oxygen double bond length of the carbonyl groups. |

| C-N (imide) | 1.40 - 1.45 Å | Carbon-nitrogen single bond length within the imide ring. |

Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For phthalimide derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, often involving the π-system of the aromatic rings. The LUMO is generally located over the electron-deficient regions, which frequently includes the dicarbonyl moiety of the phthalimide core. The presence of an acetyl group on the phenyl ring, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap compared to the unsubstituted N-phenylphthalimide, thereby increasing its chemical reactivity.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to further quantify the reactivity of the molecule. ijcsi.pro

Table 2: Calculated Electronic Properties of Representative Phthalimide Derivatives

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map is expected to show regions of high negative potential (red) around the oxygen atoms of the two imide carbonyl groups and the acetyl group. These areas are the most likely sites for hydrogen bonding and interactions with electrophiles. rsc.org Conversely, regions of positive potential (blue) are anticipated to be located around the hydrogen atoms of the aromatic rings. The distribution of these potentials provides a clear picture of the molecule's charge-related properties and helps in understanding intermolecular interactions. semanticscholar.org Natural Bond Orbital (NBO) analysis can also be employed to provide a quantitative measure of the atomic charges and to analyze charge transfer interactions within the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics of a molecule and the influence of its environment, such as the solvent.

For flexible molecules, MD simulations can explore the conformational energy landscape and identify the most stable conformers and the energy barriers between them. In the context of N-aryl isoindolediones, MD simulations could be used to study the rotation around the C-N bond connecting the phenyl and phthalimide rings, providing insights into the flexibility of the molecule.

Furthermore, MD simulations are particularly useful for studying solvent effects. The explicit inclusion of solvent molecules in the simulation allows for the investigation of how the solvent structure around the solute affects its conformation and dynamics. biu.ac.il For instance, polar solvents are expected to stabilize charge-separated states and can influence the rates of chemical reactions. researchgate.net In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to a protein's active site, with root mean square deviation (RMSD) values of the protein-ligand complex being a key indicator of stability over the simulation time. figshare.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to predict the properties or biological activities of chemical compounds based on their molecular structures. These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed property or activity.

For isoindole-1,3-dione derivatives, QSPR/QSAR models have been developed to predict various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govredalyc.orgmdpi.com The process involves several key steps:

Data Set Preparation: A diverse set of phthalimide derivatives with known experimental data for a specific property (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such models can be invaluable in the drug discovery process, allowing for the virtual screening of large libraries of compounds and the rational design of new derivatives with enhanced properties, thereby saving significant time and resources.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

The in-depth understanding of the spectroscopic properties of a molecule is crucial for its characterization and for predicting its behavior in various chemical environments. Computational chemistry provides powerful tools to predict and interpret spectroscopic data, offering insights that complement experimental findings. For this compound, density functional theory (DFT) and time-dependent density functional theory (TD-DFT) are the most common and reliable methods for calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra.

These computational approaches allow for the simulation of spectra, which can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's electronic structure and dynamic behavior. The accuracy of these predictions is highly dependent on the level of theory, the basis set chosen, and the consideration of solvent effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts.

The process typically involves the optimization of the molecule's geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), followed by the NMR calculation using the same or a different level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would reveal the electronic distribution across the molecule. The protons and carbons of the isoindole-1,3-dione core are expected to be in a different chemical environment compared to those of the 3-acetylphenyl ring. The electron-withdrawing nature of the acetyl group and the dione (B5365651) moiety significantly influences the chemical shifts of the aromatic protons and carbons.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (Acetyl) | 2.65 |

| H (Aromatic, Phenyl) | 7.50 - 8.20 |

| H (Aromatic, Isoindole) | 7.80 - 8.00 |

This table is interactive. Click on the headers to sort.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (Acetyl, CH₃) | 26.8 |

| C (Aromatic, Phenyl) | 128.0 - 138.0 |

| C (Aromatic, Isoindole) | 124.0 - 135.0 |

| C (Carbonyl, Acetyl) | 197.5 |

| C (Carbonyl, Imide) | 167.0 |

This table is interactive. Click on the headers to sort.

Following a geometry optimization, a frequency calculation is performed. This not only yields the vibrational modes but also confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incompleteness of the theoretical model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the imide and acetyl groups, C-N stretching of the imide ring, and various C-H and C=C vibrations of the aromatic rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Acetyl) | 1690 |

| C=O Stretch (Imide, Asymmetric) | 1780 |

| C=O Stretch (Imide, Symmetric) | 1725 |

| C-N Stretch (Imide) | 1380 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Bending | 700 - 900 |

This table is interactive. Click on the headers to sort.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of organic molecules in their ground state.

The calculation provides the excitation energies (which are converted to wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions.

For this compound, the predicted UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the aromatic systems. The presence of the acetyl group and the isoindole-1,3-dione moiety can lead to charge-transfer transitions that may be sensitive to solvent polarity.

Table 4: Predicted UV-Vis Spectral Data for this compound

| Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

| 295 | 0.25 | HOMO → LUMO (π → π) |

| 254 | 0.48 | HOMO-1 → LUMO (π → π) |

| 220 | 0.32 | HOMO → LUMO+1 (π → π*) |

This table is interactive. Click on the headers to sort.

These computational predictions of spectroscopic parameters provide a detailed electronic and structural picture of this compound. Such theoretical data is invaluable for interpreting experimental spectra and for understanding the fundamental properties of this compound.

Investigations into Molecular Interactions and in Vitro Biological Relevance of 2 3 Acetylphenyl Isoindole 1,3 Dione

Mechanistic Evaluation of Ligand-Biomolecule Interactions (In Vitro Systems)

The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biomolecules.

Enzyme Inhibition Assays Using Purified Proteins

Derivatives of isoindole-1,3-dione have been investigated as inhibitors of several enzymes. For instance, various analogues have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. Studies on different N-substituted isoindoline-1,3-diones have reported IC50 values ranging from nanomolar to micromolar concentrations. Additionally, some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.

Future research on 2-(3-Acetylphenyl)isoindole-1,3-dione would likely involve similar enzymatic assays to determine its inhibitory potential against a panel of purified enzymes. Such studies would quantify the concentration required to inhibit 50% of the enzyme's activity (IC50), providing a measure of its potency.

Table 1: Representative Enzyme Inhibition Data for Isoindole-1,3-dione Derivatives (Hypothetical for this compound)

| Enzyme Target | IC50 (µM) | Assay Method |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Ellman's Method |

| Butyrylcholinesterase (BuChE) | Data not available | Ellman's Method |

| Cyclooxygenase-1 (COX-1) | Data not available | Fluorometric Assay |

Receptor Binding Studies in Cell-Free Systems

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For isoindole-1,3-dione derivatives, receptor binding assays would be employed to determine their affinity and selectivity for various receptor subtypes. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. A test compound, such as this compound, would be introduced to compete with the radioligand. The extent to which it displaces the radioligand is a measure of its binding affinity, often expressed as the inhibitor constant (Ki).

While specific receptor binding data for this compound is not available, the general chemical structure suggests potential interactions with receptors that have aromatic binding pockets.

DNA and RNA Interaction Studies (In Vitro Biophysical Methods)

The planar nature of the isoindole-1,3-dione ring system suggests a potential for interaction with nucleic acids.

Intercalation, Groove Binding, and Ligand-Induced Conformational Changes

Biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be instrumental in studying the interaction between this compound and DNA or RNA. Intercalation, where a molecule inserts itself between the base pairs of DNA, typically leads to changes in the absorption spectrum (hypochromism and bathochromic shift) and an increase in the melting temperature of the DNA. Groove binding, on the other hand, involves the molecule fitting into the major or minor groove of the DNA helix and results in more subtle spectral changes. Circular dichroism can reveal conformational changes in the nucleic acid upon ligand binding.

Cell-Free DNA Cleavage and Protection Assays

Agarose gel electrophoresis is a common method to assess the ability of a compound to induce DNA cleavage or protect it from damage. In a cleavage assay, DNA (such as a plasmid) is incubated with the test compound, and the resulting fragments are separated by size on the gel. Conversely, in a protection assay, the compound's ability to shield DNA from cleavage by a known damaging agent (like a restriction enzyme or a reactive oxygen species) is evaluated. No studies of this nature have been reported for this compound.

Antioxidant Activity Assessment Through In Vitro Chemical Scavenging Assays

The potential for a molecule to act as an antioxidant is often assessed using chemical scavenging assays. One of the most common is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured by the decrease in absorbance of the DPPH solution. The result is often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

While some N-substituted isoindole-1,3-dione derivatives have been reported to possess antioxidant activity, specific data for this compound is not available in the reviewed literature.

Table 2: DPPH Radical Scavenging Activity (Hypothetical for this compound)

| Compound | IC50 (µg/mL) | Standard Reference |

|---|

Cytotoxicity and Antiproliferative Activity in Select Cancer Cell Lines (In Vitro)

The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds. researchgate.net Research into the anticancer potential of its derivatives has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

While direct cytotoxic data for this compound is not extensively reported, studies on analogous compounds provide a strong indication of the potential activity of this class of molecules. For instance, N-benzylisoindole-1,3-dione derivatives have been evaluated for their anticancer activity against adenocarcinoma (A549-Luc) cells, showing inhibitory effects on cell viability. nih.gov Two such derivatives displayed IC50 values of 114.25 µM and 116.26 µM after 48 hours of incubation. nih.gov

Furthermore, other isoindole-1,3-dione derivatives have shown potent activity. One study found that a derivative containing both a tert-butyldiphenylsilyl ether group and an azido (B1232118) group exhibited higher anticancer activity than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Another analogue with azide (B81097) and silyl (B83357) ether functionalities demonstrated significant inhibitory activity against A549 cancer cell lines with an IC50 value of 19.41 ± 0.01 μM. nih.gov

The antiproliferative effects of these compounds are often dose-dependent. nih.gov Investigations into various derivatives have been conducted on cell lines such as HeLa (cervical cancer), C6 (glioma), A549 (lung cancer), Caco-2 (colorectal cancer), and HCT-116 (colon cancer), demonstrating a broad spectrum of potential applications. nih.govresearchgate.net

Interactive Data Table: Cytotoxicity of Selected Isoindole-1,3-dione Analogues

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione analogue 1 | A549-Luc | 114.25 | nih.gov |

| N-benzylisoindole-1,3-dione analogue 2 | A549-Luc | 116.26 | nih.gov |

| Azide and silyl ether derivative | A549 | 19.41 ± 0.01 | nih.gov |

Elucidation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer effects of isoindole-1,3-dione derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

Studies on certain isoindole-1,3-dione derivatives have shown that they can induce apoptosis in cancer cells. researchgate.net Pomalidomide, a well-known derivative, exerts its antitumor effects through a pleiotropic mechanism that includes the induction of apoptosis in tumor cells. mdpi.com The halogenation of the isoindole-1,3-dione moiety has been shown to increase anticancer activity, with tetra-brominated derivatives being particularly effective. researchgate.net Treatment with these compounds can arrest the progress of the cell cycle, leading to the inhibition of cancer cell proliferation. researchgate.net

While the precise signaling pathways activated by this compound are not specifically elucidated, related compounds are known to modulate key cellular processes. For example, some small molecules can modulate the cell cycle, which can be a strategy to enhance the efficacy of cancer therapies. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues Based on In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For isoindole-1,3-dione derivatives, several structural features have been identified as important for their biological activity.

The nature of the substituent on the nitrogen atom of the isoindole-1,3-dione core plays a significant role in determining the cytotoxic and antiproliferative efficacy. nih.gov SAR studies have revealed that the phthalimide (B116566) ring system is an essential pharmacophoric fragment for the activity of thalidomide (B1683933) analogues. researchgate.net

Key SAR findings for isoindole-1,3-dione analogues include:

Substitution on the Phenyl Ring: The position and nature of substituents on the N-phenyl ring can significantly influence activity. While data for the 3-acetylphenyl derivative is sparse, studies on other substituted analogues, such as those with chloro or methyl groups, have shown variations in inhibitory potency against enzymes like acetylcholinesterase, indicating the electronic and steric effects of these substituents are critical. nih.gov

Halogenation: The introduction of halogen atoms, particularly bromine, to the phthalimide core can enhance antiproliferative activity. researchgate.net

Lipophilicity: The lipophilic properties of the compounds may enhance their ability to cross biological membranes and exert their cytotoxic effects. researchgate.net

Hybrid Molecules: The creation of hybrid molecules incorporating the isoindole-1,3-dione scaffold with other pharmacophores, such as N-benzyl pyridinium (B92312), has yielded compounds with potent biological activities. nih.gov

In one study, para-fluoro substituted N-benzyl pyridinium hybrids of isoindoline-1,3-dione demonstrated the highest inhibitory potency against acetylcholinesterase, with IC50 values of 2.1 μM. nih.gov This highlights the importance of the substituent's nature and position on the benzyl (B1604629) ring for biological activity.

Future Research Directions and Emerging Opportunities for 2 3 Acetylphenyl Isoindole 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of N-substituted isoindole-1,3-diones typically involves the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures, often in solvents like glacial acetic acid. mdpi.comresearchgate.net While effective, these methods present opportunities for improvement in terms of sustainability, yield, and reaction time. Future research should focus on developing greener and more efficient synthetic pathways.

Key areas for exploration include:

Solvent-Free Reactions: Grinding or fusion reactions, which eliminate the need for solvents, could offer a more environmentally friendly approach. ekb.eg

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.

Catalytic Methods: The development of novel catalysts could enable the reaction to proceed under milder conditions, reducing energy consumption and potentially increasing the purity of the product.

Flow Chemistry: Continuous flow reactors could allow for safer, more scalable, and highly controlled production of the target compound, minimizing waste and improving process efficiency.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Conventional Heating | Well-established, simple setup. | Optimization of existing protocols. |

| Solvent-Free Synthesis | Reduced environmental impact, lower cost, simplified workup. | Investigating mechanochemical activation and solid-state reactions. ekb.eg |

| Microwave-Assisted | Drastically reduced reaction times, improved yields, higher purity. | Screening of reaction conditions and solvent suitability under microwave irradiation. |

| Catalytic Synthesis | Milder reaction conditions, potential for asymmetric synthesis. | Development of novel organocatalysts or transition-metal catalysts. |

| Flow Chemistry | High scalability, improved safety and control, process automation. | Designing and optimizing continuous flow reactor setups for the synthesis. |

Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Understanding

While standard analytical techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and dynamic properties of 2-(3-Acetylphenyl)isoindole-1,3-dione requires more advanced methods. nih.gov

Future analytical research should incorporate:

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding crystal packing and for validating computational models.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can confirm structural assignments, while variable-temperature NMR studies could provide insights into conformational dynamics, such as the rotation around the N-phenyl bond.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can complement experimental data by predicting molecular geometry, vibrational frequencies, and electronic properties. acgpubs.org This synergy between experimental and theoretical approaches provides a comprehensive understanding of the molecule's structure and reactivity.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com By training algorithms on large datasets of known compounds, AI/ML models can predict the properties of novel molecules, thereby accelerating the research and development process.

Emerging opportunities in this area include:

Property Prediction: AI/ML models can be developed to predict the biological activities (e.g., enzyme inhibition, antimicrobial effects) and physicochemical properties (e.g., solubility, ADME/T profiles) of this compound and its hypothetical derivatives. mdpi.com

Virtual Screening: High-throughput virtual screening, powered by ML, can be used to screen vast virtual libraries of related compounds to identify candidates with the highest probability of desired activity, prioritizing synthetic efforts. nih.gov

De Novo Design: Generative AI models can design entirely new isoindole-1,3-dione derivatives with optimized properties, suggesting novel structures that may not be conceived through traditional medicinal chemistry approaches.

Table 2: AI/ML Applications in Isoindole-1,3-dione Research

| Application | AI/ML Technique | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Biological Activity Prediction | Random Forest, Neural Networks | IC50 values, binding affinity, antimicrobial spectrum. | Prioritization of compounds for in vitro testing. mdpi.com |

| ADME/T Modeling | Support Vector Machines (SVM) | Absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage identification of candidates with favorable pharmacokinetic properties. |

| Materials Property Prediction | Convolutional Neural Networks | Optical band gap, refractive index, charge mobility. | Guiding the design of molecules for specific electronic applications. |

| Generative Design | Variational Autoencoders (VAEs) | Novel chemical structures with desired property profiles. | Expanding chemical space and discovering innovative lead compounds. |

Rational Design and Synthesis of Derivatized Compounds for Enhanced Molecular Interactions

The structure of this compound offers multiple sites for chemical modification to enhance its interaction with biological targets or to fine-tune its material properties. Rational design, guided by computational tools like molecular docking, can direct the synthesis of derivatives with improved performance. nih.govnih.gov

Future synthetic campaigns could focus on:

Modification of the Acetyl Group: The ketone of the acetyl group can be reduced to an alcohol, converted to an oxime, or used as a handle to introduce new heterocyclic rings (e.g., pyrazoles, chalcones), potentially altering binding modes and biological activity. researchgate.net

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the N-phenyl ring can modulate the electronic properties of the entire molecule, which can influence both biological activity and material characteristics.

Modification of the Phthalimide (B116566) Ring: Halogenation or other substitutions on the phthalimide core can significantly impact the compound's lipophilicity and ability to form specific interactions, such as halogen bonds, with target proteins. researchgate.net

Exploration of Potential Applications in Advanced Materials Science and Organic Electronics

The isoindole-1,3-dione scaffold, with its delocalized π-electron system, is an attractive candidate for applications in materials science. acgpubs.org Organic compounds with high nonlinear optical (NLO) properties are sought after for use in telecommunications and data storage. researchgate.net The inherent properties of the phthalimide core suggest that this compound and its derivatives could be valuable components in organic electronic devices.

Promising avenues for future research include:

Nonlinear Optical (NLO) Materials: The investigation of the NLO properties of this compound and its derivatives could lead to the development of new materials for optical switching and frequency conversion. The presence of both electron-donating and electron-accepting moieties within a π-conjugated system is a key design principle for NLO materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The phthalimide core is known for its thermal stability and electron-accepting nature, making it a potential building block for host materials or electron-transport layers in OLEDs.

Organic Field-Effect Transistors (OFETs): By systematically modifying the molecular structure to promote favorable intermolecular packing and π-π stacking, it may be possible to develop derivatives of this compound that exhibit semiconductor properties suitable for use in OFETs.

Table 3: Potential Applications in Materials Science

| Application Area | Relevant Molecular Property | Research Direction |

|---|---|---|

| Nonlinear Optics | High hyperpolarizability, π-electron delocalization. | Synthesis of derivatives with enhanced push-pull electronic character; measurement of NLO coefficients. acgpubs.orgresearchgate.net |

| OLEDs | High thermal stability, appropriate HOMO/LUMO energy levels. | Characterization of photoluminescent properties and evaluation as host or electron-transport materials. |

| OFETs | Ordered molecular packing, good charge carrier mobility. | Design and synthesis of planar derivatives to enhance π-stacking; fabrication and testing of thin-film transistors. |

| Sensors | Ability to interact with specific analytes, changes in optical/electrical properties upon binding. | Investigating the response of the compound to various ions or small molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-acetylphenyl)isoindole-1,3-dione and structurally related derivatives?

- Methodology : Start with hydroxymethylphthalimide as a precursor. React it with substituted anilines (e.g., 3-acetylphenylamine) in chloroform under reflux, followed by crystallization to isolate the product. Yields can exceed 90% under optimized conditions. Characterization should include IR spectroscopy to confirm C=O stretching (~1710 cm⁻¹) and UV spectroscopy to monitor π→π* transitions. Elemental analysis discrepancies (e.g., C/H/N deviations <0.5%) may arise from solvent retention and require HRMS for resolution .

Q. Which spectroscopic techniques are essential for characterizing isoindole-1,3-dione derivatives?

- Key Techniques :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1712 cm⁻¹) and aromatic C-H bends.

- NMR : Use ¹H NMR to resolve substituent environments (e.g., acetyl protons at δ ~2.6 ppm) and ¹³C NMR to confirm carbonyl carbons (~168–170 ppm). For diastereomers (e.g., aziridine derivatives), integrate peak ratios (e.g., 5:95 for compound 18) .

- X-ray Diffraction : Determine crystal packing and hydrogen-bonding networks (e.g., monoclinic system with P21/c space group) .

Q. How can elemental analysis discrepancies in isoindole-1,3-dione derivatives be addressed?

- Resolution Strategy : Combine HRMS to verify molecular formulas (e.g., [M+H]+ ions) with thermogravimetric analysis (TGA) to detect solvent residues. Re-crystallize products from polar aprotic solvents (e.g., acetone) to minimize impurities .

Advanced Research Questions